{[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a bromine atom, a trifluoromethyl group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the bromination of 3-(trifluoromethyl)aniline, followed by the introduction of a methylamine group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
{[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
{[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with unique electronic properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of {[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methylamine group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
{[4-bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoromethyl group makes it particularly useful in medicinal chemistry for the design of molecules with enhanced metabolic stability and binding affinity .
Properties
CAS No. |
2763755-14-0 |
---|---|
Molecular Formula |
C9H10BrClF3N |
Molecular Weight |
304.5 |
Purity |
95 |
Origin of Product |
United States |
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